5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
The compound 5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride belongs to the class of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, which are characterized by a bicyclic heteroaromatic core fused with a thiophene ring. The compound features:
- 5,5,7,7-Tetramethyl substituents on the tetrahydrothienopyridine core, likely enhancing steric bulk and metabolic stability.
- A 4-(pyrrolidin-1-ylsulfonyl)benzamido group at the 2-position, contributing to sulfonamide-mediated interactions with biological targets.
- A carboxamide group at the 3-position, which may facilitate hydrogen bonding.
Properties
IUPAC Name |
5,5,7,7-tetramethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S2.ClH/c1-22(2)13-16-17(19(24)28)21(32-18(16)23(3,4)26-22)25-20(29)14-7-9-15(10-8-14)33(30,31)27-11-5-6-12-27;/h7-10,26H,5-6,11-13H2,1-4H3,(H2,24,28)(H,25,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKFAWLIDCJPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound belonging to the class of thieno[2,3-c]pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research.
Chemical Structure and Properties
The compound's structure can be broken down into several key functional groups:
- Thieno[2,3-c]pyridine nucleus : A heterocyclic core that is significant for its biological activity.
- Pyrrolidinyl group : A nitrogen-containing ring that may enhance the compound's interaction with biological targets.
- Sulfonamide moiety : Known for its antibacterial properties.
Antimicrobial Activity
Research indicates that thieno[2,3-c]pyridine derivatives exhibit significant antimicrobial properties. For instance:
- Inhibition of Mycobacterium tuberculosis : A study demonstrated that certain derivatives showed potent inhibition against Mycobacterium tuberculosis pantothenate synthetase (PS), with an IC50 value of 5.87 μM and a minimum inhibitory concentration (MIC) of 9.28 μM .
- Antibacterial Effects : The compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated effective growth inhibition .
Antiparasitic Activity
The thieno[2,3-c]pyridine derivatives have also been evaluated for their antiparasitic potential:
- Antiplasmodial Activity : Certain derivatives exhibited strong activity against Plasmodium falciparum with IC50 values in the low nanomolar range .
Case Studies
-
Study on Mycobacterium tuberculosis :
- Objective : To evaluate the efficacy of synthesized thieno[2,3-c]pyridine derivatives against MTB.
- Methodology : Compounds were synthesized and screened for their ability to inhibit MTB PS.
- Results : The most active compound showed non-cytotoxicity at concentrations up to 50 μM and significant inhibition of MTB growth .
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Antimicrobial Evaluation :
- Objective : To assess the antibacterial properties of synthesized compounds.
- Methodology : Compounds were tested against Staphylococcus aureus and E. coli using standard microbiological techniques.
- Results : Several compounds demonstrated effective inhibition of bacterial growth .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and related derivatives:
Key Observations :
- The pyrrolidinylsulfonyl benzamido group shares functional similarities with aryl sulfonamides in Fujita et al.’s TNF-α inhibitors, suggesting possible anti-inflammatory activity .
- Anti-mycobacterial analogs () prioritize 2,6-disubstitution, whereas the target’s 2-position modification may redirect selectivity .
TNF-α Inhibition ():
Derivatives with aryl sulfonamides and carboxamides exhibit potent TNF-α suppression in LPS-stimulated rat blood (IC₅₀: 0.1–10 µM). The target’s pyrrolidinylsulfonyl group may mimic these interactions, though steric effects from tetramethyl groups could modulate potency .
Anti-Mycobacterial Activity ():
A 3D-QSAR model (CoMFA/CoMSIA) for 2,6-disubstituted derivatives correlates steric/electrostatic features with anti-mycobacterial efficacy. The target’s 2-position sulfonamide and 3-carboxamide align with favorable pharmacophores, but the tetramethyl core may reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
